molecular formula C19H13ClN2 B14476834 (E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine CAS No. 72149-09-8

(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine

Cat. No.: B14476834
CAS No.: 72149-09-8
M. Wt: 304.8 g/mol
InChI Key: UCSVXKSERAZGFP-UHFFFAOYSA-N
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Description

(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine is an organic compound that belongs to the class of imines It features a carbazole moiety linked to a chlorophenyl group through a methanimine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine typically involves the condensation of 9H-carbazole-3-carbaldehyde with 3-chloroaniline under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the imine bond. The reaction conditions may vary, but common solvents include ethanol or methanol, and the reaction temperature is usually maintained between 60-80°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxime or nitrile derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(9H-Carbazol-3-yl)-1-(4-chlorophenyl)methanimine: Similar structure with the chlorine atom in the para position.

    (E)-N-(9H-Carbazol-3-yl)-1-(2-chlorophenyl)methanimine: Similar structure with the chlorine atom in the ortho position.

    (E)-N-(9H-Carbazol-3-yl)-1-(3-bromophenyl)methanimine: Similar structure with a bromine atom instead of chlorine.

Uniqueness

(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine is unique due to the specific positioning of the chlorine atom in the meta position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its ortho and para counterparts.

Properties

CAS No.

72149-09-8

Molecular Formula

C19H13ClN2

Molecular Weight

304.8 g/mol

IUPAC Name

N-(9H-carbazol-3-yl)-1-(3-chlorophenyl)methanimine

InChI

InChI=1S/C19H13ClN2/c20-14-5-3-4-13(10-14)12-21-15-8-9-19-17(11-15)16-6-1-2-7-18(16)22-19/h1-12,22H

InChI Key

UCSVXKSERAZGFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=CC4=CC(=CC=C4)Cl

Origin of Product

United States

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